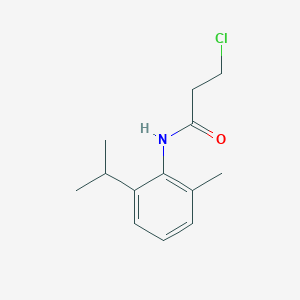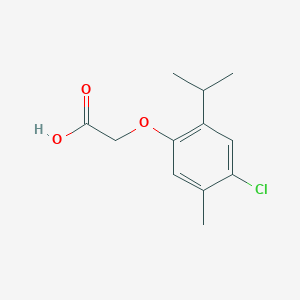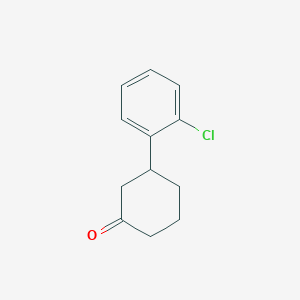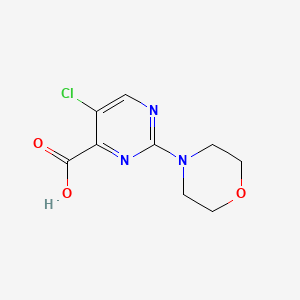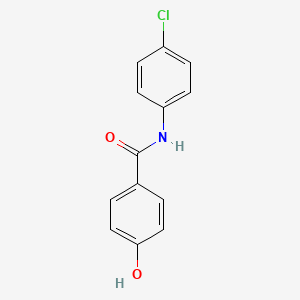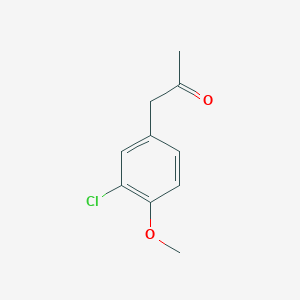
1-(3-Chloro-4-methoxyphenyl)propan-2-one
Descripción general
Descripción
“1-(3-Chloro-4-methoxyphenyl)propan-2-one” is a chemical compound with the CAS Number: 90617-51-9 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 1-(3-chloro-4-methoxyphenyl)acetone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 198.65 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Research explores the synthesis and stereochemistry of complex molecules derived from similar compounds, highlighting their applications in creating diastereomeric pairs through C-C coupling and subsequent reactions. Such processes are foundational in the development of new materials and drugs, demonstrating the chemical versatility of these compounds (Schickaneder et al., 1979).
Antimicrobial and Antioxidant Activities
- Studies on derivatives have shown antimicrobial and antioxidant activities, indicating potential applications in developing new antibiotics or preservatives. The research includes synthesis and evaluation of various derivatives against pathogens and their antioxidant capacity, which could inform the design of compounds with improved biological activities (Čižmáriková et al., 2020).
Molecular Docking and Biological Functions
- Investigations into the molecular structure and docking studies of related compounds reveal insights into their potential as anticancer or antimicrobial agents. Such research helps in the identification of compounds' binding efficiency and mechanism of action against various proteins, offering pathways to new therapeutic agents (Viji et al., 2020).
Photocyclization to Flavones
- The photochemical behavior of specific chloro-substituted derivatives leading to cyclization to flavones has been studied, showcasing applications in synthetic organic chemistry and the production of flavones, compounds known for their varied biological activities (Košmrlj & Šket, 2007).
Thermal Decomposition Kinetics
- The thermal decomposition kinetics of nickel (II) complexes with substituted derivatives have been analyzed, providing important data for the development of materials and catalysts. Understanding these kinetics is crucial for applications in material science and engineering (Mallikarjun, 1992).
Antimicrobial Study of Synthesized Compounds
- Synthesis and antimicrobial study of derivatives offer insights into their efficacy against specific pathogens, contributing to the search for new antimicrobial agents. Such research is vital in the face of rising antibiotic resistance, pointing towards potential new drug candidates (Sadgir et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQBWGUQLMBLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)
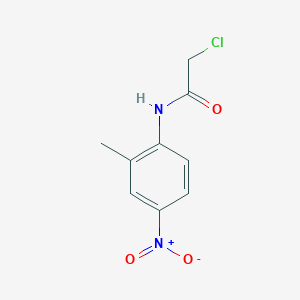

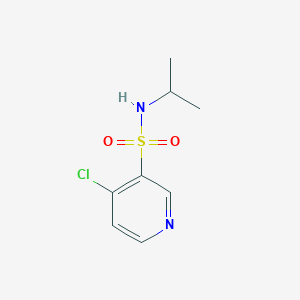

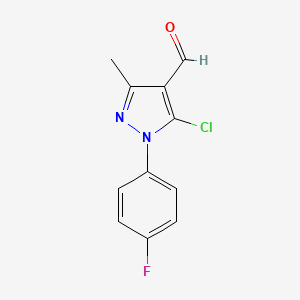
![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)
